molecular formula C12H14BrClO3 B7941394 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane

2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7941394
M. Wt: 321.59 g/mol
InChI Key: FBRRKWGBOYSJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane is a chemical compound known for its unique structure and properties It is characterized by the presence of a dioxane ring attached to a phenoxyethyl group, which is further substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then cyclized with formaldehyde under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • 2-[2-(2-Chloro-4-fluoro-phenoxy)ethyl]-1,3-dioxane
  • 2-[2-(2-Bromo-4-methyl-phenoxy)ethyl]-1,3-dioxane
  • 2-[2-(2-Iodo-4-chloro-phenoxy)ethyl]-1,3-dioxane

Comparison:

These comparisons highlight the unique properties of 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(2-bromo-4-chlorophenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClO3/c13-10-8-9(14)2-3-11(10)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRRKWGBOYSJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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